molecular formula C17H24N2O4 B2644932 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate CAS No. 1351641-45-6

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate

Cat. No.: B2644932
CAS No.: 1351641-45-6
M. Wt: 320.389
InChI Key: ZONBYUATJVPRBS-UHFFFAOYSA-N
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Description

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate (CAS 1351641-45-6) is a synthetic carbamate derivative with a molecular formula of C 17 H 24 N 2 O 4 and a molecular weight of 320.4 g/mol . Its structure integrates two pharmaceutically significant moieties: a phenylcarbamate and a 2-ethoxyacetamido group, both linked to a cyclohexyl scaffold. Carbamate-functionalized compounds are of significant interest in medicinal chemistry and neuroscience research. Structurally related cyclohexyl phenylcarbamate derivatives have been investigated as potential cholinesterase inhibitors, which is a key therapeutic strategy for neurodegenerative conditions . Furthermore, carbamates are a recognized privileged scaffold in drug discovery, often serving as key pharmacophores in active-site directed inhibitors that target serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The mechanism of action for such inhibitors frequently involves the carbamoylation of the catalytic serine residue in the enzyme's active site . The 2-ethoxyacetamido side chain in this molecule may enhance its properties by contributing to solubility and influencing its overall pharmacokinetic profile. This compound is intended for research applications only, specifically for use in laboratory chemicals. It is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all materials responsibly and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

[3-[(2-ethoxyacetyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-22-12-16(20)18-14-9-6-10-15(11-14)23-17(21)19-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONBYUATJVPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate is scaled up using optimized reaction conditions that maximize efficiency and minimize waste. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various halides, amines, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. This compound is believed to modulate certain enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cellular signaling.

Comparison with Similar Compounds

Propham (Isopropyl Phenylcarbamate)

  • Structure : Lacks the cyclohexyl backbone and ethoxyacetamido group, featuring a simpler isopropyl substitution on the phenylcarbamate.
  • Properties: Lower molecular weight (C10H13NO2; MW 179.22) compared to the target compound (estimated MW >300). Reduced steric bulk and lipophilicity due to the absence of the cyclohexyl and ethoxyacetamido groups.

Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

  • Structure: Contains a phenoxyphenoxyethyl chain instead of the cyclohexyl-ethoxyacetamido system.
  • Properties: Enhanced aromaticity and rigidity due to the biphenoxy group, which may limit conformational flexibility compared to the cyclohexyl backbone. Used as an insect growth regulator, suggesting divergent mechanistic pathways from the target compound .

Cyclohexyl-Containing Analogues

1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(Perfluorophenyl)thiourea

  • Structure: Shares a cyclohexyl backbone but replaces the carbamate with a thiourea group and incorporates perfluorophenyl and dimethylamino substituents.
  • Properties :
    • Higher molecular weight (C15H18F5N3S; MW 367.38) and extreme electronegativity due to fluorine atoms.
    • Thiourea groups often exhibit stronger hydrogen-bonding capacity than carbamates, influencing target selectivity .

2-Acetamido-9-(cyclohexylmethyl)-9H-purin-6-yl diphenylcarbamate (2e)

  • Structure : Combines a purine core with a cyclohexylmethyl group and diphenylcarbamate.
  • Synthesis via alkylation (45% yield) highlights challenges in regioselective substitution, a consideration for optimizing the target compound’s production .

Functional Group Variations

Propargite (Cyclohexyl Sulfite Ester)

  • Structure : Replaces the carbamate with a sulfite ester and includes a propargyl group.
  • Properties: Sulfite esters are more electrophilic than carbamates, leading to distinct reactivity and toxicity profiles (e.g., acaricidal vs. herbicidal activity). Demonstrates that even minor functional group changes drastically alter biological applications .

Research Implications

  • Structure-Activity Relationships (SAR) : The ethoxyacetamido group in the target compound may enhance bioavailability compared to propham’s isopropyl group, as seen in higher molecular weight analogues like compound 2e .
  • Synthetic Challenges : Low yields in related compounds (e.g., 7% for 3e ) underscore the need for optimized protocols to access structurally complex carbamates efficiently.
  • Biological Potential: The combination of a cyclohexyl backbone and carbamate functionality positions the target compound for exploration in both agrochemical and pharmacological contexts, bridging gaps between simpler carbamates and specialized thioureas .

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